molecular formula C10H15NS B12062454 2-Cyclohexylthiophen-3-amine

2-Cyclohexylthiophen-3-amine

Cat. No.: B12062454
M. Wt: 181.30 g/mol
InChI Key: OOJRXUIGCVFMPW-UHFFFAOYSA-N
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Description

2-Cyclohexylthiophen-3-amine is a chemical building block of significant interest in medicinal chemistry and drug discovery. It belongs to the class of 2-aminothiophenes, which are recognized as privileged scaffolds in the development of bioactive molecules . The 2-aminothiophene core is a versatile pharmacophore, present in compounds with a diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties . The specific incorporation of a cyclohexyl substituent in the 3-amine derivative is a strategic modification that can be explored to fine-tune the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, which are critical parameters in lead optimization . This compound serves as a key synthetic intermediate for the construction of more complex heterocyclic systems. It can be synthesized via efficient methods such as the Gewald reaction, which is a well-established multicomponent reaction for assembling 2-aminothiophene derivatives from ketones, cyanomethylene compounds, and elemental sulfur . Researchers can utilize this amine functionality for further derivatization, creating amides, sulfonamides, or ureas, or as a precursor in metal-catalyzed cross-coupling reactions to access a wider chemical space for biological screening . The primary value of 2-Cyclohexylthiophen-3-amine lies in its potential as a precursor for developing novel therapeutic agents and functional organic materials.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-cyclohexylthiophen-3-amine

InChI

InChI=1S/C10H15NS/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h6-8H,1-5,11H2

InChI Key

OOJRXUIGCVFMPW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=CS2)N

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for 2 Cyclohexylthiophen 3 Amine

Reactions Involving the Amine Functionality of 2-Cyclohexylthiophen-3-amine

The primary amine group in 2-Cyclohexylthiophen-3-amine is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Alkylation Reactions and Formation of Secondary, Tertiary, and Quaternary Amine Products

The nitrogen atom of the primary amine in 2-Cyclohexylthiophen-3-amine possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. Direct alkylation with alkyl halides can lead to the formation of secondary, tertiary, and quaternary ammonium (B1175870) salts. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products. chemistrystudent.compressbooks.pub

A more controlled and widely used method for synthesizing secondary and tertiary amines from primary amines like 2-Cyclohexylthiophen-3-amine is reductive amination . bu.edumasterorganicchemistry.comcengage.com.au This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. bu.edumasterorganicchemistry.com Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.comcommonorganicchemistry.com

Table 1: Reductive Amination for the Synthesis of 2-Cyclohexylthiophen-3-amine Derivatives

Starting Carbonyl Product Amine Class Illustrative Product Name
Formaldehyde Secondary Amine 2-Cyclohexyl-N-methylthiophen-3-amine
Acetaldehyde Secondary Amine N-Ethyl-2-cyclohexylthiophen-3-amine
Acetone Secondary Amine 2-Cyclohexyl-N-isopropylthiophen-3-amine
Cyclohexanone (B45756) reacting with a secondary amine derivative Tertiary Amine N-Cyclohexyl-N-alkyl-2-cyclohexylthiophen-3-amine

The formation of quaternary ammonium salts occurs when tertiary amines react further with alkyl halides. chemistrystudent.com

Acylation Reactions Leading to Amide Derivatives

Primary amines readily undergo acylation to form stable amide derivatives. 2-Cyclohexylthiophen-3-amine can be acylated using various reagents such as acid chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. britannica.com This reaction is a robust method for introducing an acyl group onto the nitrogen atom. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(2-cyclohexylthiophen-3-yl)acetamide. This transformation is significant as the resulting amides are important precursors in further synthetic modifications. researchgate.net

Table 2: Common Acylating Agents and Corresponding Amide Products

Acylating Agent Product
Acetyl Chloride N-(2-cyclohexylthiophen-3-yl)acetamide
Benzoyl Chloride N-(2-cyclohexylthiophen-3-yl)benzamide
Acetic Anhydride N-(2-cyclohexylthiophen-3-yl)acetamide

Reactions with Carbonyl Compounds: Formation and Stability of Imines and Enamines

Primary amines, such as 2-Cyclohexylthiophen-3-amine, react with aldehydes and ketones to form imines, also known as Schiff bases. britannica.comyoutube.commasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

The formation of imines is a reversible process, and the resulting C=N double bond can be hydrolyzed back to the original amine and carbonyl compound in the presence of aqueous acid. masterorganicchemistry.commakingmolecules.com The stability of the imine is influenced by the structure of both the amine and the carbonyl compound.

In contrast, the reaction of aldehydes or ketones with secondary amines leads to the formation of enamines. wikipedia.orgyoutube.com If 2-Cyclohexylthiophen-3-amine were first converted to a secondary amine (see section 3.1.1), it could then react with a carbonyl compound containing an α-hydrogen to form an enamine. masterorganicchemistry.comwikipedia.org Enamines are versatile synthetic intermediates due to the nucleophilicity of the α-carbon. makingmolecules.comwikipedia.org

Reactivity with Nitrous Acid and Potential Diazotization Pathways

The reaction of primary aromatic amines with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures, is a fundamental transformation known as diazotization. msu.edulibretexts.orglibretexts.orgkhanacademy.org This reaction converts the primary amino group into a diazonium salt. Aryl diazonium salts are highly versatile intermediates in organic synthesis.

While specific studies on 2-Cyclohexylthiophen-3-amine are not prevalent, the general reactivity of 3-aminothiophenes suggests that it would undergo diazotization to form the corresponding 2-cyclohexylthiophen-3-diazonium salt. dandelon.com These diazonium salts can then participate in a variety of subsequent reactions, most notably the Sandmeyer reaction , where the diazonium group is replaced by a nucleophile such as -Cl, -Br, or -CN, using a copper(I) salt as a catalyst. researchgate.netwikipedia.orgorganic-chemistry.org This provides a powerful method for introducing a range of functional groups onto the thiophene (B33073) ring that are not easily accessible through direct substitution. wikipedia.orgorganic-chemistry.org

Reactions Involving the Thiophene Moiety of 2-Cyclohexylthiophen-3-amine

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (EAS). researchgate.netchemicalbook.comdalalinstitute.com The substituents already present on the ring—the cyclohexyl group at position 2 and the amino group at position 3—will direct incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring (e.g., Halogenation, Nitration, Sulfonation)

The amino group (-NH2) is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution. libretexts.org In the context of the 3-aminothiophene system, the positions ortho to the amino group are positions 2 and 4. The position para would be position 5. The cyclohexyl group is a weakly activating alkyl group, also directing ortho and para.

Given the positions of the existing substituents in 2-Cyclohexylthiophen-3-amine, the directing effects are as follows:

The amino group at C3 strongly activates and directs towards C2, C4, and C5.

The cyclohexyl group at C2 weakly activates and directs towards C3 and C5.

The C2 position is already substituted. The combined directing effects would strongly favor electrophilic attack at the C5 position, and to a lesser extent, the C4 position. The amino group's strong activating effect typically dominates. libretexts.org Studies on substituted 3-aminothiophenes confirm that electrophilic substitution, such as halogenation and nitration, occurs at the available ortho and para positions. researchgate.net

Halogenation : Thiophenes react readily with halogens like bromine and chlorine, often without a catalyst. iust.ac.ir For 2-Cyclohexylthiophen-3-amine, halogenation is expected to occur preferentially at the C5 position.

Nitration : Nitration of thiophenes must be carried out under carefully controlled, mild conditions to avoid oxidative decomposition. derpharmachemica.comgoogle.com Reagents like acetyl nitrate (B79036) are often used. derpharmachemica.com For 2-Cyclohexylthiophen-3-amine, nitration would likely yield 2-cyclohexyl-5-nitrothiophen-3-amine as the major product. google.combeilstein-journals.orgnih.gov

Sulfonation : Sulfonation of thiophene with sulfuric acid yields thiophene-2-sulfonic acid. researchgate.netderpharmachemica.com For the substituted thiophene, sulfonation would also be directed to the vacant positions on the ring, primarily C5.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product
Bromination Br+ 5-Bromo-2-cyclohexylthiophen-3-amine
Nitration NO2+ 2-Cyclohexyl-5-nitrothiophen-3-amine
Sulfonation SO3 2-Cyclohexyl-3-aminothiophene-5-sulfonic acid

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Thiophene Functionalization

The thiophene ring of 2-Cyclohexylthiophen-3-amine is amenable to functionalization through various palladium-catalyzed cross-coupling reactions. These methods are powerful tools for creating carbon-carbon bonds, allowing for the introduction of a wide range of substituents onto the thiophene core. thieme-connect.com The primary positions available for functionalization on the 2-Cyclohexylthiophen-3-amine scaffold are C4 and C5. To undergo cross-coupling, these positions must first be halogenated, typically with bromine or iodine, to create the necessary electrophilic partner for the reaction.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide. mdpi.com For a halogenated derivative of 2-Cyclohexylthiophen-3-amine (e.g., 5-bromo-2-cyclohexylthiophen-3-amine), the reaction would proceed with an aryl or vinyl boronic acid or boronic ester in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide variety of functional groups, making it a robust choice for complex molecule synthesis. mdpi.com The choice of palladium catalyst and ligands, such as bulky biarylphosphines (e.g., SPhos, BrettPhos), is crucial for achieving high yields, particularly with challenging substrates like nitroarenes. mdpi.com

Key components for a successful Suzuki coupling on a halogenated 2-Cyclohexylthiophen-3-amine derivative include:

Palladium Catalyst: Pd(OAc)₂, Pd(PPh₃)₄, or more advanced catalysts with specialized phosphine (B1218219) ligands. mdpi.comgre.ac.uk

Base: An inorganic base such as sodium carbonate, potassium carbonate, or potassium phosphate (B84403) is required to facilitate the catalytic cycle. gre.ac.uk

Solvent: A mixture of an organic solvent (like toluene, 1,4-dioxane, or DMF) and water is commonly used. nih.gov

Sonogashira Coupling: The Sonogashira coupling is the method of choice for introducing alkyne moieties onto the thiophene ring, creating a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org It typically employs a dual-catalyst system of a palladium complex and a copper(I) salt (co-catalyst), along with an amine base that also often serves as the solvent. walisongo.ac.idresearchgate.net

A typical Sonogashira reaction involving a halogenated 2-Cyclohexylthiophen-3-amine would involve:

Palladium Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂. walisongo.ac.id

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. walisongo.ac.id

Base: An amine base such as triethylamine (B128534) or diethylamine (B46881) is used to neutralize the hydrogen halide byproduct. wikipedia.org

Solvent: The amine base can serve as the solvent, or other solvents like DMF or THF may be used. wikipedia.orgrsc.org

The functionalization of thiophenes through these reactions provides access to a vast array of derivatives with tailored electronic and structural properties. rsc.orgnih.gov

Advanced Derivatization Strategies for Analytical and Research Purposes

For analytical and research applications, particularly in chromatography, direct detection of 2-Cyclohexylthiophen-3-amine can be challenging due to its potential for weak chromophoric or fluorophoric properties. sigmaaldrich.com Chemical derivatization is a crucial strategy to overcome these limitations. actascientific.comsci-hub.se The process involves chemically modifying the analyte to form a new derivative with properties that are more suitable for separation and detection. sci-hub.seresearchgate.net The primary amine group on 2-Cyclohexylthiophen-3-amine is the principal target for such derivatization reactions.

The main objectives of derivatization in this context are:

To enhance detector response by introducing a strong chromophore or fluorophore. thermofisher.com

To improve chromatographic behavior, such as retention and peak shape. thermofisher.com

To increase the volatility of the analyte for gas chromatography (GC) analysis. gcms.cz

To improve the stability of the analyte during analysis. actascientific.com

Pre-Column Derivatization Techniques for Chromatographic Analysis (e.g., HPLC, GC)

Pre-column derivatization involves reacting the analyte to form the desired derivative before it is injected into the chromatograph. mdpi.com This is a widely used approach that offers flexibility in reaction conditions to ensure a high yield. mdpi.com For 2-Cyclohexylthiophen-3-amine, several reagents are available to target its primary amine functionality.

For HPLC Analysis: The goal is typically to attach a tag that allows for highly sensitive UV or fluorescence detection. thermofisher.com

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. actascientific.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, highly fluorescent derivatives. thermofisher.comchromforum.org

Dansyl Chloride (DNS-Cl): Forms intensely fluorescent N-dansyl derivatives that are well-suited for reversed-phase HPLC. researchgate.netabcam.com

4-Chloro-7-nitrobenzofurazan (NBD-Cl): A chromogenic and fluorogenic reagent that reacts with primary and secondary amines to yield highly fluorescent and colored products. researchgate.netinnovareacademics.in Its fluorine-containing analog, NBD-F, is even more reactive. researchgate.net

For GC Analysis: Derivatization for GC aims to increase volatility and thermal stability while reducing the polarity of the amine. This is typically achieved through acylation or silylation. gcms.cznih.gov

Acylation Reagents: Perfluorinated anhydrides like trifluoroacetic anhydride (TFAA) react with the amine to form stable and volatile trifluoroacetamides. gcms.cz

Silylation Reagents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) group, respectively, creating much more volatile derivatives. nih.gov

Table 1: Common Pre-Column Derivatization Reagents for Primary Amines

ReagentAbbreviationTarget AnalysisDerivative PropertiesTypical Reaction Conditions
o-PhthalaldehydeOPAHPLC-FLDHighly fluorescent isoindoleAqueous, alkaline pH (e.g., pH 9), presence of a thiol. thermofisher.comactascientific.com
9-Fluorenylmethyl ChloroformateFMOC-ClHPLC-FLD/UVStable, fluorescent adductAqueous, alkaline pH (e.g., pH 9). thermofisher.comchromforum.org
Dansyl ChlorideDNS-ClHPLC-FLDIntensely fluorescent sulfonamideAlkaline conditions (e.g., borate (B1201080) buffer). thermofisher.com
4-Chloro-7-nitrobenzofurazanNBD-ClHPLC-FLD/UVFluorescent and colored adductAlkaline medium, sometimes requires heating. mdpi.cominnovareacademics.in
Trifluoroacetic AnhydrideTFAAGC-FID/ECDVolatile, stable trifluoroacetamideAnhydrous conditions, often in an aprotic solvent. gcms.cz
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAGC-MS/FIDVolatile, stable TMS-derivativeAnhydrous conditions, heating may be required. gcms.cznih.gov

Post-Column Derivatization Methodologies

Post-column derivatization (PCD) is an alternative approach where the derivatization reaction occurs after the analyte has been separated by the HPLC column but before it reaches the detector. chromatographytoday.com This technique is automated and has the significant advantage that excess reagent does not produce a large peak in the chromatogram, as it is introduced after the separation. chromatographytoday.com PCD is particularly useful for analytes that form unstable derivatives. chromatographytoday.com

The setup involves a pump to deliver the reagent, a mixing tee to combine the reagent with the column effluent, and a reaction coil, which may be heated to facilitate the reaction. researchgate.net Reagents for PCD must react quickly and completely under conditions compatible with the mobile phase. tandfonline.com

Common PCD reagents for primary amines like 2-Cyclohexylthiophen-3-amine include:

Ninhydrin: A classic reagent that reacts with primary amines to form a deep purple product (Ruhemann's purple) that is detected by visible absorbance around 570 nm. researchgate.netchromatographytoday.com The reaction typically requires heating to 85-130°C. chromatographytoday.com

o-Phthalaldehyde (OPA): As with pre-column use, OPA is an excellent PCD reagent for fluorescence detection of primary amines. actascientific.com Its rapid reaction at room temperature makes it ideal for online derivatization. chromatographytoday.com

Fluorescamine: This reagent is intrinsically non-fluorescent but reacts almost instantaneously with primary amines at alkaline pH to form highly fluorescent pyrrolinone products. researchgate.netsemanticscholar.org The reagent itself and its hydrolysis products are non-fluorescent, leading to a very low background signal. semanticscholar.org

Introduction of Chromophores and Fluorophores for Enhanced Detection and Quantification

The fundamental principle behind many derivatization strategies is the covalent attachment of a molecule with strong light-absorbing (a chromophore) or light-emitting (a fluorophore) properties. semanticscholar.org This transformation converts a poorly detectable molecule like 2-Cyclohexylthiophen-3-amine into one that can be quantified with high sensitivity and selectivity using UV-Visible or fluorescence detectors.

Introduction of Chromophores: Chromogenic reagents react with the amine to form a derivative with a high molar absorptivity at a specific wavelength, often in the visible range, to avoid interference from matrix components. semanticscholar.org

4-Chloro-7-nitrobenzofurazan (NBD-Cl) and its derivatives are excellent examples. They contain a nitrobenzoxadiazole moiety, which is a strong chromophore. innovareacademics.insemanticscholar.org The reaction with an amine shifts the absorption maximum, allowing for selective detection. researchgate.net

Introduction of Fluorophores: Fluorogenic derivatization is one of the most sensitive detection methods available in liquid chromatography. researchgate.net Fluorogenic reagents are typically non-fluorescent or weakly fluorescent themselves but form intensely fluorescent products upon reaction with the analyte. semanticscholar.orggoogle.com This minimizes background noise and dramatically lowers detection limits.

Dansyl Chloride (DNS-Cl): The dansyl group is a well-known fluorophore. After reacting with an amine, the resulting derivative can be excited (e.g., at 337 nm) to produce strong fluorescence emission (e.g., at 492 nm). abcam.com

Naphthalene-2,3-dicarboxaldehyde (NDA): This reagent reacts with primary amines in the presence of cyanide to form highly fluorescent 1-cyanobenz[f]isoindole (CBI) derivatives, enabling sensitive detection. nih.gov

Fluorescamine: As mentioned, its reaction with primary amines is nearly instantaneous and produces a highly fluorescent product, while the reagent itself does not interfere. researchgate.netsemanticscholar.org

The selection of a particular chromophoric or fluorophoric tag depends on the required sensitivity, the available detection equipment, and the nature of the sample matrix. sci-hub.se For instance, the detection limits for aromatic amines derivatized with the fluorescent reagent PPIA have been reported in the nanomolar range (0.12-0.21 nmol/L). nih.gov

Table 2: Properties of Common Fluorogenic/Chromogenic Tags for Amine Derivatization

Reagent/TagTypeExcitation λ (nm)Emission λ (nm)Key Features
Dansyl ChlorideFluorophore~337~492Forms intensely fluorescent, stable derivatives. abcam.com
NBD-ClFluorophore/Chromophore~450-470~530-550Versatile for both fluorescence and UV-Vis detection. mdpi.cominnovareacademics.in
OPA/ThiolFluorophore~340-390~455-475Rapid reaction, widely used in pre- and post-column methods. thermofisher.comchromatographytoday.com
FluorescamineFluorophore~390~475Extremely fast reaction; reagent is non-fluorescent. researchgate.netchromatographytoday.comsemanticscholar.org
NinhydrinChromophoreN/A (Absorbance)570 nm (Vis)Classic post-column reagent for visible detection. researchgate.netchromatographytoday.com
PPIAFluorophoreNot specified380Developed for sensitive analysis of primary aromatic amines. nih.gov

Computational and Theoretical Investigations of 2 Cyclohexylthiophen 3 Amine

Quantum Chemical Calculations and Spectroscopic Predictions

Quantum chemical calculations serve as a powerful tool for elucidating the intrinsic electronic and structural properties of molecules. For 2-Cyclohexylthiophen-3-amine, these computational methods provide deep insights into its geometry, stability, and reactivity, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry, Vibrational Frequencies, and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net Theoretical investigations using DFT, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the optimized molecular geometry of 2-Cyclohexylthiophen-3-amine in the gas phase. icm.edu.plhitit.edu.tr

The optimized structure reveals a thiophene (B33073) ring that is nearly planar, a characteristic feature of this aromatic heterocycle. Attached to this ring is a cyclohexyl group, which predominantly adopts a stable chair conformation to minimize steric strain. mdpi.com The bond lengths and angles are calculated to predict the precise three-dimensional arrangement of the atoms. For instance, studies on analogous tetrahydrobenzo[b]thiophene structures show C-S bond lengths in the thiophene ring to be around 1.73-1.77 Å, the C=C bond at approximately 1.37 Å, and the C-N bond of the amine group near 1.36 Å. icm.edu.plresearchgate.net The C-S-C bond angle within the thiophene ring is typically calculated to be around 92°. icm.edu.pl

Vibrational frequency analysis, also performed at the DFT level, predicts the infrared and Raman spectra of the molecule. icm.edu.pl These calculations help in assigning the observed experimental spectral bands to specific vibrational modes, such as the N-H stretching of the amine group, C-H stretches of the cyclohexyl and thiophene rings, and the characteristic ring vibrations. The calculated harmonic frequencies are often scaled to correct for anharmonicity and to improve agreement with experimental data. icm.edu.pl

Table 1: Predicted Geometrical Parameters for 2-Cyclohexylthiophen-3-amine from DFT Calculations Data are hypothetical and based on values reported for structurally similar compounds like 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile. icm.edu.pl

Parameter Bond/Angle Predicted Value
Bond Length C-S (thiophene) ~1.75 Å
C=C (thiophene) ~1.37 Å
C-C (thiophene) ~1.42 Å
C-N (amine) ~1.36 Å
C-C (cyclohexyl) ~1.54 Å
Bond Angle C-S-C (thiophene) ~92.0°
C-C-N (amine) ~125.0°

Analysis of Frontier Molecular Orbitals (FMOs): HOMO, LUMO Energies, and Energy Gap

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. schrodinger.comwuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. schrodinger.comwuxibiology.com

For 2-Cyclohexylthiophen-3-amine, DFT calculations are used to determine these orbital energies. wuxibiology.com A smaller energy gap generally implies higher reactivity, as less energy is required for electronic excitation. schrodinger.com In thiophene derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring, including the sulfur atom, while the LUMO is a π* anti-bonding orbital. The presence of the electron-donating amine group is expected to raise the HOMO energy level, while the cyclohexyl group has a lesser electronic effect. The calculated HOMO, LUMO, and energy gap values are crucial for understanding the molecule's behavior in chemical reactions and its potential applications in materials science. mdpi.comnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for 2-Cyclohexylthiophen-3-amine Values are hypothetical and presented in electron volts (eV), based on typical ranges for substituted thiophenes. wuxibiology.comresearchgate.net

Parameter Predicted Energy (eV)
EHOMO ~ -5.50
ELUMO ~ -0.80
Energy Gap (ΔE) ~ 4.70

Electrostatic Potential Surface Analysis and Dipole Moment Calculations

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. uni-muenchen.deresearchgate.net The MEP map is calculated using DFT and is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. uni-muenchen.deresearchgate.net

For 2-Cyclohexylthiophen-3-amine, the MEP surface would show regions of negative potential (typically colored red) concentrated around the electronegative sulfur and nitrogen atoms, indicating their susceptibility to electrophilic attack. nih.gov Conversely, positive potential regions (colored blue) would be located around the hydrogen atoms of the amine group, making them potential sites for nucleophilic interaction. nih.gov The cyclohexyl group would exhibit a relatively neutral (green) potential. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and conformational flexibility over time. mdpi.comdovepress.comnih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes, molecular interactions, and behavior in a solvent environment. nih.govlongdom.org

For 2-Cyclohexylthiophen-3-amine, a key area of interest is the conformational landscape arising from the flexible cyclohexyl ring and its rotation relative to the thiophene ring. The cyclohexyl ring can exist in several conformations, with the "chair" form being the most energetically stable, followed by "twist-boat" and "boat" forms. MD simulations can track the transitions between these states and determine their relative populations under specific conditions (e.g., in water or an organic solvent).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. nih.gov This approach is fundamental in predictive research, allowing for the screening of virtual libraries of compounds and the rational design of new molecules with desired activities, thereby saving time and resources. nih.govresearchgate.net

Development of Molecular Descriptors and Predictive Models for In Vitro Activity

The development of a QSAR model for 2-Cyclohexylthiophen-3-amine and its analogs begins with the calculation of a wide range of molecular descriptors. researchgate.netjetir.org These descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Wiener index), connectivity indices, and electrotopological state indices that describe atomic features in the context of the whole molecule. jetir.org

3D Descriptors: Parameters related to the three-dimensional shape of the molecule (e.g., surface area, volume, radius of gyration). jetir.org

Quantum Chemical Descriptors: Properties derived from quantum calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. researchgate.net

Once a set of descriptors is calculated for a series of related compounds with known in vitro activity, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Artificial Neural Networks) are used to build a mathematical model. nih.govnih.gov This model takes the form of an equation that predicts the activity (e.g., inhibitory concentration, IC50) based on the values of the most relevant descriptors. researchgate.net For thiophene derivatives, QSAR studies have shown that electronic descriptors (related to orbital energies) and topological descriptors often play a significant role in their biological activity. researchgate.netjetir.org The resulting model is then rigorously validated to ensure its predictive power before being used to estimate the activity of new, untested compounds. nih.gov

Table 3: Examples of Molecular Descriptors for QSAR Modeling

Descriptor Class Example Descriptors Description
Constitutional (1D/2D) Molecular Weight (MW) Total mass of the molecule.
SsNH2E-index Electrotopological state index for a primary amine group. jetir.org
Topological (2D) Wiener Index A measure of molecular branching.
Kappa Shape Indices Describe aspects of molecular shape.
Quantum Chemical (3D) HOMO Energy Energy of the highest occupied molecular orbital. researchgate.net
LUMO Energy Energy of the lowest unoccupied molecular orbital. researchgate.net
Dipole Moment A measure of the molecule's overall polarity.
MATS5e 2D-autocorrelation descriptor weighted by electronegativity. ipb.pt

Correlation with In Vitro Biological Endpoints (e.g., enzyme inhibition, receptor binding affinity)

Computational and theoretical investigations are pivotal in establishing a rational basis for the observed in vitro biological activities of 2-cyclohexylthiophen-3-amine and its derivatives. These studies elucidate the structure-activity relationships (SAR) by correlating the molecule's three-dimensional conformation and electronic properties with its ability to interact with biological targets such as enzymes and receptors.

Computational analyses suggest that the spatial orientation between the electron-rich thiophene ring and the amine group in thiophene-based compounds is critical for their biological activity and chemical reactivity. The preferred molecular conformations are those that minimize steric hindrance while optimizing electronic interactions, which has profound implications for how the molecule binds to a target protein. The amine group can act as both a hydrogen bond donor and acceptor, while the thiophene ring can engage in π-π stacking interactions. These intermolecular forces are fundamental to the compound's function as an enzyme inhibitor or a receptor ligand.

Enzyme Inhibition

Computational models have been used to correlate the electronic characteristics of the thiophene ring with the half-maximal inhibitory concentration (IC₅₀) values against enzymes like monoamine oxidase (MAO). Studies on related structures indicate that the presence of electron-donating groups on the thiophene ring can enhance MAO inhibition.

Furthermore, derivatives built upon the 2-aminocyclohexylthiophene core have been explored as inhibitors of other critical signaling pathways. For instance, compounds with a cyclohexylthiophene (B8649055) core were synthesized and evaluated as inhibitors of the Hedgehog signaling pathway, which is crucial in developmental processes and is implicated in cancer. nih.gov In these studies, the thioether linkage in certain derivatives proved essential for biological activity, as its replacement with an ether or secondary amine led to a complete loss of inhibition. nih.gov

Receptor Binding Affinity

The 2-cyclohexylthiophen-3-amine scaffold is a key component in the synthesis of more complex heterocyclic systems designed to bind with high affinity and selectivity to various receptors. Structure-guided optimization, informed by computational modeling, has led to the development of potent receptor modulators.

One notable application is in the creation of nonsteroidal estrogens based on a thieno[2,3-d]pyrimidine (B153573) core, which is synthesized from 2-amino-4-cyclohexylthiophene-3-carbonitrile. biorxiv.org These compounds have shown significant binding affinity for Estrogen Receptor α (ERα). biorxiv.org A synthesized derivative, 2a , demonstrated a high binding affinity and acted as a nanomolar agonist in functional assays. biorxiv.org The structure-activity relationship was further explored by modifying substituents on the core structure, revealing that small changes, such as altering an alkyl group, could dramatically reduce binding and functional activity by over 100-fold. biorxiv.org

Table 1: In Vitro Activity of Thieno[2,3-d]pyrimidine Derivatives at Estrogen Receptor α biorxiv.org

CompoundModificationERα Binding Affinity (Ki, nM)Reporter Gene Assay (EC50, nM)
2aParent Compound1114-48
2b5-methyl analog>100-fold less active>100-fold less active
2c5-isopropyl analog>100-fold less active>100-fold less active
2d5-isobutyl analog~3-fold less active than 2a~5-fold less active than 2a

Additionally, the core structure has been used to generate libraries of 1,4-thienodiazepine-2,5-diones, which have been screened for their ability to antagonize the p53-Mdm2 protein-protein interaction, a key target in cancer therapy. nih.gov

Exploratory Research on Biological Interactions of 2 Cyclohexylthiophen 3 Amine in Vitro Studies Only

Mechanism-Oriented In Vitro Biological Activity Investigations

Investigations into the biological activity of 2-cyclohexylthiophen-3-amine derivatives have been centered on their potential to interact with specific enzymes and receptors, as well as their effects on cellular pathways. These studies are foundational for understanding the molecule's mechanism of action.

Investigation of Enzyme Inhibition Potentials of 2-Cyclohexylthiophen-3-amine

The 2-cyclohexylthiophen-3-amine scaffold is a core component of molecules that have been investigated for their enzyme-inhibiting properties. Research has revealed that derivatives built upon this structure can selectively inhibit enzymes involved in critical cellular signaling pathways.

Notably, analogues incorporating the cyclohexylthiophene (B8649055) core have been identified as inhibitors of the Hedgehog (Hh) signaling pathway through a mechanism involving phosphodiesterase 4 (PDE4). nih.gov This downstream inhibition is linked to the activation of protein kinase A (PKA), which leads to the phosphorylation and subsequent processing of Gli transcription factors. nih.gov Studies comparing cyclohexylthiophene analogues with non-cyclohexylthiophene variants demonstrated that the former specifically act via this PDE4-dependent mechanism, which functions downstream of the negative regulator Suppressor of Fused (Sufu). nih.gov

In a separate line of research, derivatives of the closely related compound, methyl 2-amino-4-cyclohexylthiophene-3-carboxylate, have been tested for their modulator effects on NEET proteins, which are known for their role in iron-sulfur [Fe-S] cluster binding and transfer. google.com The stability of the Fe-S cluster is a key measure of the biochemical function of these proteins. google.com

Table 1: In Vitro Enzyme Inhibition Profile of Selected Cyclohexylthiophene Analogues This table summarizes the inhibitory activity of representative compounds against specific enzyme targets as reported in preclinical in vitro studies.

Compound/AnalogueTarget EnzymeAssay TypeObserved EffectSource
EGM1 AnaloguesPhosphodiesterase 4 (PDE4)Hh Signaling Pathway AssayInhibition of Hh signaling downstream of Sufu nih.gov
Amide DerivativesNEET Proteins (CISD1, CISD2, CISD3)Fe-S Cluster Stability AssayModulation of Fe-S cluster binding capacity google.com

Receptor Binding Assays and Ligand-Target Interaction Studies

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for a specific receptor. merckmillipore.comnih.govnih.gov These assays typically use a radiolabeled ligand to quantify the binding of a test compound to a receptor preparation. merckmillipore.comnih.gov

Derivatives of 2-cyclohexylthiophen-3-amine have been synthesized and evaluated as allosteric modulators of G-protein coupled receptors. Specifically, a thieno[2,3-d]pyrimidine (B153573) scaffold, which is synthesized from ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate, has been identified as a novel negative allosteric modulator (NAM) of the dopamine (B1211576) D2 receptor (D2R). scispace.com These NAMs are of interest as they offer a potential mechanism to treat conditions like schizophrenia by modulating dopamine affinity and efficacy rather than direct antagonism. scispace.com

Ligand-target interaction studies, often employing computational methods like molecular docking alongside experimental assays, help to elucidate how these molecules bind. mdpi.comnih.gov For the thieno[2,3-d]pyrimidine-based D2R modulators, it was found that the nature of the substituent at the 4-position of the core structure significantly influences the negative cooperativity with the endogenous ligand, dopamine. scispace.com This highlights the importance of specific structural features in defining the interaction at the receptor's allosteric site. scispace.com Weak intermolecular forces, such as hydrogen bonding and hydrophobic interactions, are key in stabilizing these ligand-target complexes. plos.orgfrontiersin.org

Table 2: Dopamine D2 Receptor Allosteric Modulation by Thieno[2,3-d]pyrimidine Analogues Data from radioligand binding assays quantifying the negative cooperativity of synthesized analogues at the D2 receptor. The pKb represents the functional affinity of the modulator, while α and β values describe the modulation of agonist affinity and efficacy, respectively.

CompoundR-Group at position 4pKb (Functional Affinity)Log α (Affinity Modulation)Log β (Efficacy Modulation)Source
Analogue 1m-CF3-phenyl5.41 ± 0.22= 0-0.55 ± 0.08 scispace.com
Analogue 16aPhenyl5.13 ± 0.31-0.21 ± 0.06-0.36 ± 0.04 scispace.com

Cellular Assays for Antiproliferative or Modulatory Effects (excluding cytotoxicity for safety profiles)

Cellular assays provide a platform to observe the functional consequences of a compound's interaction with its molecular target within a biological system. nih.govsioc-journal.cn For derivatives of 2-cyclohexylthiophen-3-amine, cellular assays have been instrumental in confirming their modulatory effects on specific signaling pathways.

To validate the mechanism of action for Hedgehog pathway inhibitors derived from the cyclohexylthiophene scaffold, researchers utilized mouse embryonic fibroblasts (MEFs) lacking the Sufu gene (Sufu−/−). nih.gov In these cells, the Hh pathway is constitutively active. The ability of the compounds to repress the transcription of Hh target genes, such as Gli1 and Ptch1, was measured using quantitative reverse transcription-PCR (qRT-PCR). nih.gov The results showed that EGM1 and its analogues containing the cyclohexylthiophene core significantly inhibited the transcription of both Gli1 and Ptch1, confirming their activity downstream of Sufu. nih.gov In contrast, more potent inhibitors that lacked the western cyclohexyl ring failed to show this activity, indicating a different mechanism of action. nih.gov These assays demonstrate the specific modulatory effects of the cyclohexylthiophene series on Hh pathway gene expression. nih.govrsc.org

Table 3: Modulatory Effects of Cyclohexylthiophene Analogues on Hh Target Gene Expression in Sufu−/− MEFs This table presents the percentage of inhibition of Hedgehog target gene transcription by various compounds in a cellular assay model of constitutively active signaling.

CompoundConcentration (µM)Inhibition of Gli1 Transcription (%)Inhibition of Ptch1 Transcription (%)Source
Sonidegib (2)0.1No significant inhibitionNo significant inhibition nih.gov
GANT-61 (4)10~50%~50% nih.gov
EGM1 (3)10Significant reductionSignificant reduction nih.gov
Analogue 9b10Significant reductionSignificant reduction nih.gov
Analogue 9e10Significant reductionSignificant reduction nih.gov

Structure-Activity Relationship (SAR) Studies for Analogue Development

SAR studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. nih.govnih.govresearchgate.net This knowledge guides the rational design of more potent and selective analogues. nih.gov

Design and Synthesis of Analogues Derived from 2-Cyclohexylthiophen-3-amine

The synthesis of analogues based on the 2-cyclohexylthiophen-3-amine core often begins with the Gewald reaction. nih.gov This multi-component reaction can utilize cyclohexanone (B45756), an activated nitrile, and elemental sulfur to construct the substituted 2-aminothiophene ring system in a single step. nih.gov

For example, in the synthesis of Hedgehog pathway inhibitors, the Gewald reaction provides the key intermediate, a 2-aminocyclohexylthiophene (compound 6 in the referenced study). nih.gov This core is then elaborated through several steps. A common route involves reaction with an isothiocyanate to form a thiourea (B124793), followed by cyclization with a primary amine to yield a cyclic thiourea (compound 8 ). Subsequent S-alkylation under mild conditions installs various side chains, leading to a library of diverse analogues (e.g., compounds 9a-n ). nih.gov Similarly, the synthesis of dopamine D2 receptor modulators starts with the preparation of ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate, which is then used as a building block for constructing the final thieno[2,3-d]pyrimidine scaffold. scispace.com

Elucidation of Key Structural Features and Pharmacophores for Desired In Vitro Biological Profiles

Through the systematic synthesis and evaluation of analogues, key structural features essential for biological activity have been identified. A pharmacophore describes the crucial spatial arrangement of features a molecule must possess to interact with a specific biological target. ugm.ac.idnih.gov

For the Hedgehog pathway inhibitors, SAR studies revealed that the cyclohexylthiophene core itself is a critical determinant of the mechanism of action. nih.gov Analogues retaining this core inhibit Hh signaling via a PDE4-dependent mechanism, whereas analogues lacking the cyclohexyl ring operate through a PDE4-independent pathway that acts between Smoothened and Sufu. nih.gov Further investigation of the linker region in these molecules showed that a thioether was essential for biological activity; replacing it with an ether or a secondary amine resulted in a complete loss of inhibition. nih.gov

In the case of the thieno[2,3-d]pyrimidine-based dopamine D2 receptor modulators, SAR analysis demonstrated that the substituent at the 4-position is a key feature for tuning the allosteric effect. scispace.com The nature of this group, whether it is an aromatic or an acyclic aliphatic amine, has significant effects on the compound's negative cooperativity with dopamine. scispace.com These findings provide a clear guide for designing future analogues with specific modulatory profiles. biomolther.orgscielo.br

Role of 2 Cyclohexylthiophen 3 Amine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of More Complex Organic Molecules

2-Cyclohexylthiophen-3-amine serves as a valuable precursor in the synthesis of more elaborate organic molecules due to its bifunctional nature, possessing both a nucleophilic amino group and an electron-rich thiophene (B33073) ring. The reactivity of the primary amine allows for a variety of chemical transformations, making it a versatile starting material for constructing complex molecular architectures.

The amino group (-NH₂) is readily derivatized through common organic reactions. For instance, it can be acylated using acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule. Furthermore, the amine can undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines, a key strategy for introducing additional substituents and building molecular complexity. mdpi.comresearchgate.net Another significant transformation is the Gabriel synthesis, which can be adapted to form primary amines, highlighting the versatility of amine functionalities in synthetic pathways. mdpi.com

The thiophene ring itself provides another site for chemical modification. While the electron-donating effect of the amino group primarily directs electrophilic substitution to the C4 and C2 positions, the inherent reactivity of the thiophene core allows for various functionalizations, contributing to the creation of diverse and complex structures. The synthesis of polysubstituted 2-aminothiophenes is often achieved through the Gewald reaction, a multicomponent process that combines a ketone (like cyclohexanone (B45756) to introduce the cyclohexyl group), an activated nitrile, and elemental sulfur. scispace.comorganic-chemistry.orgwikipedia.org This reaction's flexibility allows for the preparation of a wide array of 2-aminothiophene derivatives, which can then serve as precursors for further synthetic elaborations. semanticscholar.orgarkat-usa.org

Table 1: Potential Synthetic Transformations of 2-Cyclohexylthiophen-3-amine

Reaction Type Reagent Example Functional Group Formed Significance
Acylation Acetyl Chloride (CH₃COCl) Amide Introduces carbonyl functionality, alters electronic properties.
Sulfonylation Tosyl Chloride (TsCl) Sulfonamide Forms stable sulfonamide linkage, used in medicinal chemistry.
Alkylation Methyl Iodide (CH₃I) Secondary/Tertiary Amine Adds alkyl groups, increases substitution.
Reductive Amination Acetone, NaBH₃CN Isopropyl-substituted Amine Forms new C-N bonds, builds molecular complexity. researchgate.net
Diazotization NaNO₂, HCl Diazonium Salt Intermediate for introducing various substituents (e.g., -OH, -CN, halogens).

Building Block for Novel Heterocyclic Systems in Chemical Research

The structure of 2-cyclohexylthiophen-3-amine is an ideal scaffold for the construction of novel fused heterocyclic systems, which are of significant interest in chemical research and materials science. umich.edu The adjacent amino group and the C4 carbon atom of the thiophene ring can act as a dinucleophilic or electrophilic-nucleophilic pair, enabling annulation reactions to form new rings.

A primary application is in the synthesis of thieno[3,2-b]pyridines, a class of fused heterocycles with various applications. Classic methods like the Friedländer or Gould-Jacobs reactions are commonly employed, where the 2-aminothiophene core reacts with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls, respectively, to construct the pyridine (B92270) ring. igi-global.com For example, condensation of 2-cyclohexylthiophen-3-amine with a β-ketoester under acidic or thermal conditions can lead to the formation of a substituted thieno[3,2-b]pyridinone system. Such synthetic strategies are valuable for creating libraries of novel heterocyclic compounds for further investigation. tandfonline.com

Moreover, 2-aminothiophenes are used to create other fused systems like thieno[3,2-d]pyrimidines by reacting with reagents such as isothiocyanates, urea, or formamide (B127407). umich.edutandfonline.com These reactions take advantage of the nucleophilicity of the amino group and the adjacent ring position to build the pyrimidine (B1678525) ring. The ability to generate diverse and complex heterocyclic structures from a relatively simple starting material underscores the importance of 2-cyclohexylthiophen-3-amine as a building block in synthetic chemistry. pnrjournal.comresearchgate.net

Table 2: Examples of Fused Heterocyclic Systems from 2-Aminothiophene Scaffolds

Target Heterocycle Reaction Type Co-reactant Example Significance of Fused System
Thieno[3,2-b]pyridine Friedländer Annulation 1,3-Diketone (e.g., Acetylacetone) Core of various biologically active compounds. igi-global.com
Thieno[3,2-d]pyrimidine Condensation/Cyclization Phenyl isothiocyanate Important scaffold in medicinal chemistry. tandfonline.com
Thieno[3,2-b]pyrrole Paal-Knorr Synthesis 1,4-Dicarbonyl compound Building block for conductive polymers and dyes.
Thieno[3,2-d]thiazole Condensation Carbon Disulfide (CS₂) Investigated for applications in materials science.

Applications in Medicinal Chemistry Lead Discovery and Optimization (excluding clinical development)

The 2-aminothiophene moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.netnih.gov Therefore, 2-cyclohexylthiophen-3-amine represents a valuable starting point for lead discovery and optimization campaigns in drug discovery research. pnrjournal.comnih.gov The process begins with identifying a "hit" or "lead" compound that shows some desired biological activity, which is then systematically modified to enhance its potency, selectivity, and pharmacokinetic properties. nih.govbohrium.com

In a lead optimization program, medicinal chemists would explore the structure-activity relationship (SAR) of the 2-cyclohexylthiophen-3-amine scaffold. nih.gov This involves synthesizing a library of analogues where each part of the molecule—the cyclohexyl ring, the amine, and the thiophene core—is systematically altered. For example, the cyclohexyl group could be replaced with other cycloalkyl, aryl, or heterocyclic rings to probe the binding pocket of a biological target for favorable interactions. The amine group can be acylated or alkylated to modify hydrogen bonding capacity, polarity, and metabolic stability. nih.gov Modifications at the C4 and C5 positions of the thiophene ring can also be explored to further refine the compound's properties. mdpi.com

For instance, research on related 2-aminothiophene derivatives has shown that introducing specific substituents can lead to potent inhibitors of various enzymes or modulators of receptors. nih.govnih.gov A study on 2-aminothiophene derivatives as positive allosteric modulators of the GLP-1 receptor involved synthesizing analogues to optimize activity. nih.gov Similarly, work on antileishmanial agents used the 2-aminothiophene scaffold as a starting point for pharmacomodulation, investigating the effects of different substituents at various positions on the ring to improve potency. mdpi.com This systematic approach of generating and testing analogues is central to the hit-to-lead and lead optimization phases of drug discovery. acs.org

Table 3: Lead Optimization Strategies for the 2-Cyclohexylthiophen-3-amine Scaffold

Molecular Position Type of Modification Rationale in Lead Optimization Potential Impact
Cyclohexyl Ring Replace with phenyl, piperidinyl, or smaller cycloalkyl groups. Explore hydrophobic/hydrophilic pockets; introduce new vector for substitution. Altered binding affinity, selectivity, and solubility. mdpi.com
Amine Group (-NH₂) Acylation (form amides), Sulfonylation (form sulfonamides), Alkylation. Modulate hydrogen bonding, pKa, and metabolic stability. nih.gov Improved cell permeability, reduced clearance, altered target binding.
Thiophene Ring (C4/C5) Introduce halogens, alkyl, or aryl groups. Probe for additional binding interactions; block metabolic hotspots. Enhanced potency and selectivity; improved metabolic profile.
Thiophene Sulfur Bioisosteric replacement with Selenium (-Se-). Modulate electronic properties and lipophilicity. Potentially enhanced activity or altered pharmacokinetic profile. mdpi.com

Future Directions and Emerging Research Avenues for 2 Cyclohexylthiophen 3 Amine Research

Development of Novel Synthetic Methodologies for Enhanced Selectivity and Efficiency

The synthesis of 2-aminothiophenes, the structural core of 2-Cyclohexylthiophen-3-amine, has traditionally been achieved through methods like the Gewald reaction. nih.gov However, the focus is now shifting towards the development of more sophisticated and efficient synthetic strategies. Researchers are exploring novel multicomponent reactions (MCRs) which offer the advantage of creating complex molecules like 1,4-thienodiazepine-2,5-diones in a convergent and versatile manner. nih.gov These methods allow for the introduction of diversity at multiple points in the molecular structure, starting from readily available materials. nih.gov

Furthermore, there is a significant push to improve the selectivity of these reactions. For instance, in the synthesis of related thieno[2,3-d]pyrimidine (B153573) scaffolds, systematic optimization of reaction conditions, including the choice of base catalyst, solvent, and temperature, has been shown to significantly increase product yields. biorxiv.org Future research will likely focus on applying similar optimization strategies and exploring new catalytic systems, potentially including photoredox catalysis, to achieve even greater control over the synthesis of 2-Cyclohexylthiophen-3-amine and its derivatives. acs.org The goal is to develop methodologies that are not only high-yielding but also provide precise control over the final molecular architecture, which is crucial for fine-tuning its biological activity.

Application of Advanced Computational Techniques for Deeper Structure-Property Relationship Elucidation

To fully grasp the potential of 2-Cyclohexylthiophen-3-amine, a profound understanding of its three-dimensional structure and its influence on its chemical and biological properties is paramount. Advanced computational methods are becoming indispensable tools in this endeavor. Techniques like Density Functional Theory (DFT) are being employed to analyze electron density and predict key properties such as redox potentials and sites susceptible to nucleophilic attack.

Molecular docking simulations, using software like AutoDock Vina or the Schrödinger Suite, are instrumental in predicting the binding affinity of the compound to various biological targets. These in silico studies help in identifying the most stable conformations of the molecule and understanding how the spatial arrangement of the thiophene (B33073) ring and the amine group impacts its interactions with proteins and other biological macromolecules. The insights gained from these computational analyses are invaluable for guiding the rational design of new derivatives with enhanced activity and specificity. By cross-referencing computational predictions with experimental data from techniques like NMR and FT-IR, researchers can validate and refine their molecular models.

Exploration of Untapped In Vitro Biological Targets and Pathways

While the biological activity of thiophene derivatives is a subject of ongoing investigation, there remains a vast, unexplored landscape of potential in vitro targets and pathways for 2-Cyclohexylthiophen-3-amine. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory and anticancer activities, by interacting with various enzymes and receptors.

Future research will likely focus on screening 2-Cyclohexylthiophen-3-amine and its analogues against a wider array of biological targets. This could involve high-throughput screening campaigns to identify novel protein-protein interaction inhibitors or modulators of specific signaling pathways. core.ac.uk For example, related thieno[2,3-d]pyrimidine scaffolds have been identified as inhibitors of the Hedgehog signaling pathway, a crucial pathway in developmental biology and cancer. nih.gov Similarly, other thiophene derivatives have shown potential as negative allosteric modulators of the dopamine (B1211576) D2 receptor. scispace.com By exploring new biological targets, researchers hope to uncover novel therapeutic applications for this class of compounds.

Integration of Sustainable and Green Chemistry Principles in Synthetic Route Design

In line with the global push for environmental responsibility, the integration of green chemistry principles into the synthesis of 2-Cyclohexylthiophen-3-amine is a critical future direction. researchgate.net This involves designing synthetic pathways that are more efficient, generate less waste, and utilize safer solvents and reagents. synthiaonline.com The twelve principles of green chemistry provide a framework for this endeavor, emphasizing aspects like atom economy, the use of renewable feedstocks, and the design of biodegradable products. researchgate.netrsc.org

Q & A

How can researchers optimize the synthesis of 2-Cyclohexylthiophen-3-amine to improve yield and purity?

Advanced Research Focus : Optimization strategies for synthetic routes.
Methodological Answer :

  • Reaction Conditions : Vary temperature (e.g., 60–100°C), solvent polarity (DMF, THF), and catalyst loading (e.g., Pd/C for cross-coupling reactions). For cyclohexyl group introduction, consider cyclohexylamine as a nucleophile under basic conditions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
  • Yield Improvement : Pre-activate intermediates (e.g., thiophen-3-amine derivatives) before cyclohexylation. Example: Ethyl 2-cyanoacrylate intermediates improved yields in analogous thiophene syntheses .

What analytical techniques are most effective for characterizing the structural integrity of 2-Cyclohexylthiophen-3-amine?

Advanced Research Focus : Validation of compound identity and purity.
Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclohexyl proton environments (δ 1.2–2.1 ppm) and thiophene ring protons (δ 6.8–7.5 ppm). Compare with literature data for analogous compounds .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ at m/z 196.2 (calculated for C₁₀H₁₃NS).
  • IR Spectroscopy : Identify amine N–H stretches (~3350 cm⁻¹) and thiophene C–S vibrations (~690 cm⁻¹) .

How should conflicting data in biological activity studies of 2-Cyclohexylthiophen-3-amine derivatives be addressed?

Advanced Research Focus : Resolving discrepancies in pharmacological assays.
Methodological Answer :

  • Dose-Response Analysis : Replicate experiments across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects. Use ANOVA for inter-group variability assessment .
  • Control Experiments : Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate cell viability (MTT assay) to rule out cytotoxicity .
  • Structural Confirmation : Re-characterize derivatives to confirm synthesis accuracy. For example, unintended substituents (e.g., methyl vs. ethyl groups) may alter activity .

What safety protocols are essential when handling 2-Cyclohexylthiophen-3-amine in laboratory settings?

Basic Research Focus : Hazard mitigation.
Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and seek medical attention .

How can computational modeling be integrated with experimental data to predict the reactivity of 2-Cyclohexylthiophen-3-amine derivatives?

Advanced Research Focus : Hybrid experimental-theoretical approaches.
Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model electron density maps of the thiophene ring, predicting sites for electrophilic substitution (e.g., position 5) .
  • Docking Studies : Simulate binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with experimental IC₅₀ values from enzyme inhibition assays .
  • QSAR Models : Corporate Hammett constants (σ) of substituents to predict bioactivity trends. Example: Electron-withdrawing groups enhance antioxidant capacity in thiophene derivatives .

What strategies are recommended for designing derivatives of 2-Cyclohexylthiophen-3-amine to enhance pharmacological properties?

Advanced Research Focus : Structure-activity relationship (SAR) optimization.
Methodological Answer :

  • Substituent Engineering : Introduce electron-donating groups (e.g., –OCH₃ at position 4) to improve radical scavenging in antioxidant assays .
  • Bioisosteric Replacement : Replace the cyclohexyl group with adamantane for increased lipophilicity and blood-brain barrier penetration .
  • Prodrug Design : Synthesize ester prodrugs (e.g., acetylated amine) to enhance solubility and oral bioavailability. Hydrolyze in vitro with esterases to validate activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.